Zoapatanol

Uterotonic activity Oxytocic diterpenoids In vitro contraction assay

Zoapatanol is an oxepane-containing diterpenoid natural product first isolated from the leaves of the Mexican plant zoapatle (Montanoa tomentosa), traditionally used in an aqueous extract to induce menses and labor. It is structurally characterized by a unique bicyclic scaffold comprising a seven-membered oxepane ring fused to a substituted nonenyl side chain with a 5-keto functional group, with the CAS Registry Number 67359-28-8.

Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
Cat. No. B1236575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoapatanol
Synonymszoapatanol
Molecular FormulaC20H34O4
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C
InChIInChI=1S/C20H34O4/c1-15(2)7-9-18(22)16(3)6-5-12-20(4)19(23)10-8-17(11-13-21)14-24-20/h7,11,16,19,21,23H,5-6,8-10,12-14H2,1-4H3/b17-11+/t16-,19-,20+/m1/s1
InChIKeyXRDHAXIOHKTIGF-JECBFZOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zoapatanol Procurement Guide: Identity, Source, and Chemical Class


Zoapatanol is an oxepane-containing diterpenoid natural product first isolated from the leaves of the Mexican plant zoapatle (Montanoa tomentosa), traditionally used in an aqueous extract to induce menses and labor [1]. It is structurally characterized by a unique bicyclic scaffold comprising a seven-membered oxepane ring fused to a substituted nonenyl side chain with a 5-keto functional group, with the CAS Registry Number 67359-28-8 [2]. The absolute stereochemistry of the natural enantiomer, (+)-(2′S,3′R)-zoapatanol, is defined by two chiral centers critical to its biological profile [3]. As a secondary metabolite found in Montanoa species, zoapatanol represents a distinct chemotype among diterpenoids, with a molecular formula of C20H34O4 and a molecular weight of 338.48 g/mol [4].

Zoapatanol vs. Analogs: Why Generic Diterpenoid Substitution Compromises Research Outcomes


Interchanging zoapatanol with other oxepane diterpenoids from the same plant or with structurally modified synthetic analogs is not scientifically justifiable due to divergent pharmacological profiles that have been empirically demonstrated. While montanol (the co-occurring natural diterpenoid) shares the oxepane core, its contragestational activity profile differs in potency and tissue selectivity [1]. The synthetic analog ORF 13811, developed through deliberate structural optimization, exhibits oral antifertility efficacy across multiple species with ED50 values of 6–10 mg/kg [2], whereas zoapatanol itself demonstrates a distinct spasmogenic profile characterized by potent coronary artery constriction comparable to prostaglandin endoperoxide analogs, but critically lacks activity on platelet aggregation and uterine tissue [3]. This functional divergence—ORF 13811 as an orally active antifertility agent with uterotonic properties, versus zoapatanol as a vascular and ileal spasmogen without uterotonic activity in certain assay systems—means that substitution introduces uncontrolled experimental variables that can invalidate mechanistic studies, pharmacological profiling, or analytical reference applications.

Zoapatanol Quantitative Evidence Guide: Head-to-Head Comparative Data


Zoapatanol Uterotonic Potency Relative to Kaurene Compounds: In Vitro Guinea Pig Uterine Assay

Zoapatanol exhibits lower in vitro uterine contractile potency compared to kaurene-class compounds isolated from the same botanical source. In a comparative evaluation using the guinea pig uterine strip assay, kaurenoic acid and kauradienoic acid (as a mixture) were several times more potent than zoapatanol as uteroactive substances [1]. This difference establishes that zoapatanol is not the most potent uterotonic diterpenoid in the zoapatle plant, and its procurement should be driven by specific mechanistic or pharmacological questions distinct from maximizing uterine contractile efficacy.

Uterotonic activity Oxytocic diterpenoids In vitro contraction assay

Zoapatanol vs. Prostaglandins: Tissue-Selective Spasmogenic Activity Profile

Zoapatanol demonstrates a unique pharmacological fingerprint when compared directly to prostaglandin endoperoxide analogs: it exhibits potent activity comparable to prostaglandins in constricting coronary arteries and contracting guinea-pig ileum, but in contrast to prostaglandins, it has no effect on platelet aggregation or the uterus [1]. Antagonists of known vasoactive substances had little or no effect on zoapatanol-induced coronary constriction, indicating interaction with yet unidentified receptors on vascular smooth muscle [1]. This divergent profile means zoapatanol cannot be functionally substituted by prostaglandins in studies of vascular spasmogenesis or for platelet aggregation assays.

Vascular pharmacology Spasmogenic diterpenoid Coronary artery constriction

Zoapatanol vs. ORF 13811: Divergent In Vivo Pharmacological Profiles

The synthetic analog ORF 13811 was selected from a series of zoapatanol derivatives specifically for its enhanced potency and oral antifertility activity [1]. In direct comparative studies, ORF 13811 demonstrated a single oral ED50 for contragestational activity in pregnant guinea pig (day 22), mouse (day 16), and rat (day 16) of 6–10 mg/kg [2]. In vitro, ORF 13811 induced uterine strip contraction in guinea pigs but was approximately 1/30 to 1/50th as potent as PGF2α [2]. In contrast, zoapatanol itself did not induce uterine contraction in the spasmogenic study that established its vascular and ileal activity [3]. This divergence—ORF 13811 as an orally active antifertility uterotonic agent versus zoapatanol as a vascular/ileal spasmogen without uterine activity in that assay system—means the two compounds serve fundamentally different research applications and cannot be interchanged.

Antifertility agents Contragestational activity Pharmacological profiling

Zoapatanol vs. Montanol: Natural Congeners with Distinct Uterotonic Potency

Zoapatanol and montanol are the two principal oxepane diterpenoids co-isolated from Montanoa tomentosa, both initially identified as active principles of the zoapatle plant [1]. However, in a comparative in vitro guinea pig uterine assay that estimated relative potency of multiple zoapatle constituents, kaurene compounds were several times more potent than both montanol and zoapatanol as uteroactive substances, but the review does not provide a direct quantitative potency ratio between zoapatanol and montanol [2]. The available evidence confirms they are distinct chemical entities (CAS: montanol 67359-29-9, zoapatanol 67359-28-8) that co-occur but are not functionally interchangeable without further comparative data. Researchers requiring pure individual natural oxepane diterpenoids for analytical reference standards should procure the specific compound aligned with their target analyte rather than assuming montanol can substitute for zoapatanol.

Oxepane diterpenoids Natural product comparison Uterotonic screening

Zoapatanol Research and Industrial Application Scenarios


Vascular Smooth Muscle Receptor Pharmacology Research

Zoapatanol is optimally suited for studies investigating non-prostanoid vascular receptor mechanisms. Evidence demonstrates that zoapatanol induces potent coronary artery constriction comparable to prostaglandin endoperoxide analogs, but antagonists of known vasoactive substances have little or no effect on this response, and zoapatanol appears to interact with yet unidentified receptors on vascular smooth muscle [4]. Researchers requiring a tool compound to probe novel vasoconstrictive pathways, distinct from classical prostaglandin, adrenergic, or serotonergic mechanisms, should prioritize zoapatanol over prostaglandins or other vasoactive agents.

Differential Platelet Aggregation Control in Experimental Systems

For experimental protocols requiring a compound that induces vascular or ileal contraction while deliberately avoiding platelet aggregation effects, zoapatanol provides a unique pharmacological tool. Comparative data show that while zoapatanol has potent activity comparable to prostaglandin endoperoxide analogs in constricting coronary arteries and contracting ileum, it has no effect on human platelet aggregation, in contrast to prostaglandins which are active on platelets [4]. This differential selectivity enables researchers to isolate vascular or gastrointestinal spasmogenic responses without confounding platelet activation.

Natural Product Analytical Reference Standard for Montanoa-Derived Diterpenoids

Zoapatanol serves as a critical analytical reference standard for the identification, quantification, and quality control of botanical materials derived from Montanoa tomentosa, Montanoa frutescens, and related species. As one of the primary oxepane diterpenoid constituents characterized from zoapatle leaves [4], pure zoapatanol enables HPLC method development, mass spectrometric identification, and standardization of botanical extracts. Given its distinct CAS registry number (67359-28-8) and stereochemistry relative to co-occurring congeners like montanol [5], analytical laboratories cannot substitute alternative diterpenoids for zoapatanol in validated methods targeting this specific analyte.

Total Synthesis Methodology Development and Stereochemical Studies

The stereochemical complexity of zoapatanol, featuring the (+)-(2′S,3′R) absolute configuration with two defined chiral centers in the oxepane ring system [4], makes this compound an established benchmark target for developing and validating stereoselective synthetic methodologies. Multiple total syntheses of zoapatanol have been reported employing diverse key steps including Suzuki cross-coupling, enantioselective dihydroxylation, and intramolecular Horner-Wadsworth-Emmons olefination [4][5]. Procurement of authentic zoapatanol is essential as a reference standard for confirming the stereochemical outcome of novel synthetic routes to oxepane-containing diterpenoid scaffolds.

Technical Documentation Hub

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